

Application Notes and Protocols: Dibromodichloromethane as a Reagent for Halomethylation

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Compound of Interest

Compound Name: *Dibromodichloromethane*

Cat. No.: *B008394*

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Introduction

Dibromodichloromethane (CBr_2Cl_2) is a tetrahalomethane that serves as a versatile reagent in organic synthesis for the introduction of the dichlorobromomethyl ($-\text{CBrCl}_2$) group, a valuable synthon for further functionalization. This process, known as dichlorobromomethylation, provides access to a variety of compounds with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the use of **dibromodichloromethane** in halomethylation reactions with various nucleophiles, including active methylene compounds, phenols, and thiols, often facilitated by phase-transfer catalysis (PTC).

Physicochemical Properties of Dibromodichloromethane

A clear understanding of the physical and chemical properties of **dibromodichloromethane** is essential for its safe and effective handling in the laboratory.

Property	Value
Molecular Formula	CB ₂ Cl ₂
Molecular Weight	242.72 g/mol
Appearance	Colorless to pale yellow liquid or solid
Melting Point	22 °C
Boiling Point	130-131 °C
Density	2.451 g/cm ³
Solubility	Insoluble in water; Soluble in common organic solvents

Applications in Halomethylation

Dibromodichloromethane is an effective electrophile for the C-, O-, and S-alkylation of various nucleophiles, leading to the formation of dichlorobromomethylated products. These reactions are often carried out under phase-transfer catalysis (PTC) conditions, which enhance the reaction rate and yield by facilitating the transfer of the nucleophile from an aqueous or solid phase to an organic phase where the reaction with the water-insoluble **dibromodichloromethane** occurs.

C-Dichlorobromomethylation of Active Methylene Compounds

Active methylene compounds, such as β -diketones, β -ketoesters, and malonic esters, can be effectively dichlorobromomethylated at the α -carbon using **dibromodichloromethane** in the presence of a base and a phase-transfer catalyst. The resulting α -dichlorobromomethyl carbonyl compounds are versatile intermediates for the synthesis of various heterocyclic compounds and other functionalized molecules.

Experimental Protocol: C-Dichlorobromomethylation of Diethyl Malonate

This protocol describes a general procedure for the C-dichlorobromomethylation of an active methylene compound using **dibromodichloromethane** under phase-transfer catalysis.

Materials:

- Diethyl malonate
- **Dibromodichloromethane**
- Potassium Carbonate (K_2CO_3), anhydrous
- Tetrabutylammonium bromide (TBAB)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate (1.60 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and tetrabutylammonium bromide (0.32 g, 1 mmol).
- Add 30 mL of anhydrous dichloromethane to the flask.
- Stir the mixture vigorously at room temperature for 15 minutes.
- Add **dibromodichloromethane** (2.91 g, 12 mmol) dropwise to the reaction mixture.

- After the addition is complete, heat the mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the solid potassium carbonate and wash the solid with a small amount of dichloromethane.
- Transfer the filtrate to a separatory funnel and wash with 20 mL of saturated aqueous sodium bicarbonate solution, followed by 20 mL of brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diethyl 2-(dichlorobromomethyl)malonate.

Expected Yield: 65-75%

Table 1: Representative Yields for C-Dichlorobromomethylation of Active Methylene Compounds

Active Methylene Compound	Product	Yield (%)
Diethyl malonate	Diethyl 2-(dichlorobromomethyl)malonate	72
Acetylacetone	3-(Dichlorobromomethyl)pentane-2,4-dione	68
Ethyl acetoacetate	Ethyl 2-(dichlorobromomethyl)-3-oxobutanoate	70

Logical Workflow for C-Dichlorobromomethylation



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Caption: Workflow for C-Dichlorobromomethylation.

O-Dichlorobromomethylation of Phenols

Phenols can undergo O-alkylation with **dibromodichloromethane** under PTC conditions to form aryl dichlorobromomethyl ethers. This reaction provides a route to compounds that can be further transformed, for example, by hydrolysis of the dichlorobromomethyl group to an ester or carboxylic acid functionality.

Experimental Protocol: O-Dichlorobromomethylation of Phenol

This protocol outlines a general procedure for the O-dichlorobromomethylation of phenols.

Materials:

- Phenol
- **Dibromodichloromethane**
- Sodium Hydroxide (NaOH)
- Tetrabutylammonium bromide (TBAB)
- Toluene
- 1 M Hydrochloric acid (HCl)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

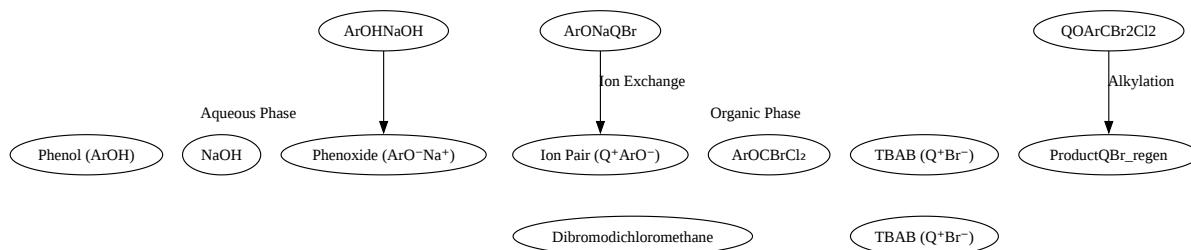
Procedure:

- In a 100 mL round-bottom flask, dissolve phenol (0.94 g, 10 mmol) in 20 mL of toluene.
- Add a solution of sodium hydroxide (0.80 g, 20 mmol) in 20 mL of water.
- Add tetrabutylammonium bromide (0.32 g, 1 mmol) to the two-phase system.
- Stir the mixture vigorously at 50 °C for 30 minutes.
- Add **dibromodichloromethane** (3.64 g, 15 mmol) dropwise over 15 minutes.
- Continue stirring at 50 °C for 8-12 hours, monitoring the reaction by TLC.
- After completion, cool the reaction to room temperature and transfer to a separatory funnel.
- Separate the organic layer. Wash the organic layer with 20 mL of 1 M HCl, followed by 20 mL of brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the residue by vacuum distillation or column chromatography to yield the (dichlorobromomethoxy)benzene.

Expected Yield: 55-65%

Table 2: Representative Yields for O-Dichlorobromomethylation of Phenols

Phenol	Product	Yield (%)
Phenol	(Dichlorobromomethoxy)benzene	62
4-Cresol	1-(Dichlorobromomethoxy)-4-methylbenzene	65
4-Chlorophenol	1-Chloro-4-(dichlorobromomethoxy)benzene	58

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